5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1256794-46-3
VCID: VC3113183
InChI: InChI=1S/C7H4ClF2NO2/c8-3-1-4(7(12)13)5(6(9)10)11-2-3/h1-2,6H,(H,12,13)
SMILES: C1=C(C=NC(=C1C(=O)O)C(F)F)Cl
Molecular Formula: C7H4ClF2NO2
Molecular Weight: 207.56 g/mol

5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid

CAS No.: 1256794-46-3

Cat. No.: VC3113183

Molecular Formula: C7H4ClF2NO2

Molecular Weight: 207.56 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid - 1256794-46-3

Specification

CAS No. 1256794-46-3
Molecular Formula C7H4ClF2NO2
Molecular Weight 207.56 g/mol
IUPAC Name 5-chloro-2-(difluoromethyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H4ClF2NO2/c8-3-1-4(7(12)13)5(6(9)10)11-2-3/h1-2,6H,(H,12,13)
Standard InChI Key SAGNXMZHTBLRID-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1C(=O)O)C(F)F)Cl
Canonical SMILES C1=C(C=NC(=C1C(=O)O)C(F)F)Cl

Introduction

Chemical Structure and Properties

5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid features a pyridine ring core with three key functional groups: a chlorine substituent at the 5-position, a difluoromethyl group at the 2-position, and a carboxylic acid moiety at the 3-position. This unique arrangement of substituents contributes to the compound's chemical behavior and potential applications in various fields.

Physical and Chemical Properties

The key physical and chemical properties of 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid are summarized in Table 1:

PropertyValue
IUPAC Name5-chloro-2-(difluoromethyl)nicotinic acid
Molecular FormulaC₇H₄ClF₂NO₂
Molecular Weight207.563 g/mol
CAS Number1256794-46-3
Physical FormPale-yellow to Yellow-brown Solid
Storage Temperature2-8°C
Purity (Commercial)95%
InChI1S/C7H4ClF2NO2/c8-3-1-4(7(12)13)5(6(9)10)11-2-3/h1-2,6H,(H,12,13)
InChI KeySAGNXMZHTBLRID-UHFFFAOYSA-N

The compound's physical characteristics are influenced by its functional groups, with the carboxylic acid contributing to hydrogen bonding capabilities and the halogen substituents affecting its electronic properties and lipophilicity .

Spectroscopic Properties

While comprehensive spectroscopic data specifically for 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid is limited in the available literature, typical characterization would include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, which would show:

    • Signals for aromatic protons of the pyridine ring

    • A characteristic signal for the proton of the difluoromethyl group, typically appearing as a triplet due to coupling with the two fluorine atoms

    • Distinctive carbon signals for the pyridine ring carbons, carboxylic acid carbon, and difluoromethyl carbon

  • Infrared (IR) spectroscopy, which would exhibit:

    • Characteristic O-H stretching bands for the carboxylic acid group

    • C=O stretching band at approximately 1700 cm⁻¹

    • C-F stretching bands for the difluoromethyl group

    • C-Cl stretching bands for the chlorine substituent

Structural Comparison with Related Compounds

Understanding the properties and potential applications of 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid can be enhanced by comparing it with structurally related compounds. Table 2 presents such a comparison:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesCAS Number
5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acidC₇H₄ClF₂NO₂207.563Reference compound1256794-46-3
5-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acidC₇H₃ClF₃NO₂225.55Contains trifluoromethyl instead of difluoromethyl505084-59-3
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acidC₇H₃ClF₃NO₂225.55Different positions of chloro, trifluoromethyl, and carboxyl groups80194-68-9
5-Chloro-2-(difluoromethyl)pyridineC₆H₄ClF₂N163.55Lacks the carboxylic acid group1374659-32-1

The structural differences highlighted in Table 2 can significantly influence the reactivity, biological activity, and physical properties of these compounds. For instance, the replacement of a difluoromethyl group with a trifluoromethyl group alters the electronic properties and lipophilicity of the molecule, potentially affecting its interaction with biological targets .

Synthesis Methods

Synthetic Considerations

The synthesis of halogenated pyridine derivatives typically requires careful control of reaction conditions:

  • Temperature control: Usually maintained between 20-50°C

  • Solvent selection: Commonly employed solvents include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF)

  • Catalyst considerations: For hydrogenation reactions, catalysts such as Lindlar catalyst, Raney nickel, or palladium on carbon are often used

  • pH management: Addition of basic compounds such as triethylamine may be necessary as auxiliary agents for certain transformations

For related compounds like 2-chloro-5-fluoronicotinic acid, synthetic procedures have been documented that involve the preparation of esters followed by hydrolysis to obtain the free carboxylic acid .

Research Directions and Future Perspectives

Given the limited information specifically on 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid, several research areas warrant further exploration:

Synthetic Methodology Development

Research into efficient and scalable synthetic routes for 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid would be valuable, focusing on:

  • Green chemistry approaches with reduced environmental impact

  • One-pot synthetic strategies to improve efficiency

  • Catalyst optimization for selective functionalization

  • Flow chemistry applications for continuous production

Biological Activity Investigation

Comprehensive studies of the biological activities of 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid could include:

  • Evaluation of antimicrobial properties

  • Assessment of enzyme inhibition capabilities

  • Exploration of plant growth regulation effects

  • Investigation of structure-activity relationships through systematic modification of functional groups

Materials Applications

The unique structural features of this compound suggest potential applications in materials science that merit investigation:

  • Development of coordination polymers through metal complexation

  • Creation of functionalized surfaces with specialized characteristics

  • Utilization in the synthesis of fluorinated liquid crystals

  • Incorporation into specialty polymers

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